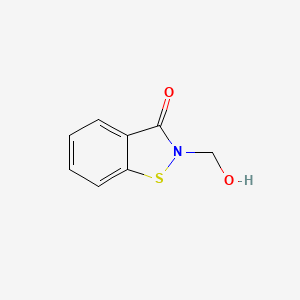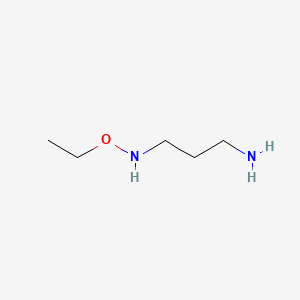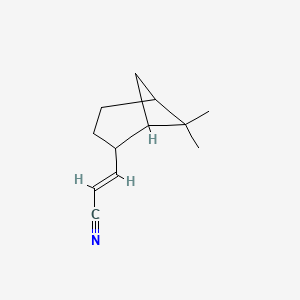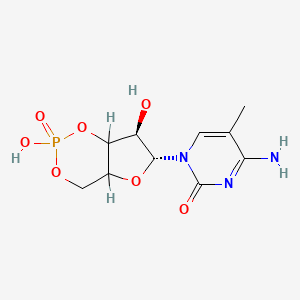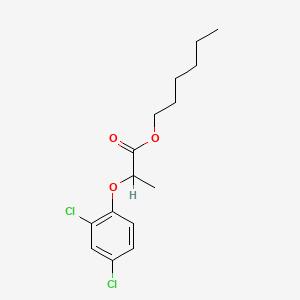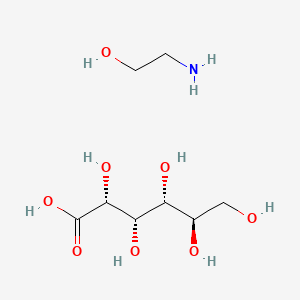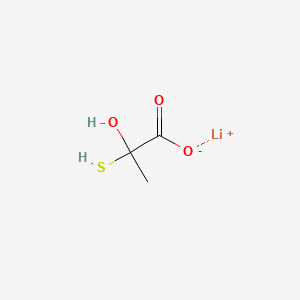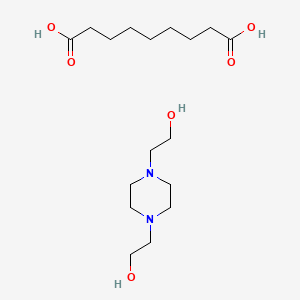
Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- is an organic compound characterized by the presence of multiple chlorine atoms attached to a benzene ring. This compound is a derivative of benzene, where the hydrogen atoms are replaced by chlorine atoms and a tetrachloro-methylpropyl group. It is a colorless liquid with a distinct aromatic odor and is insoluble in water but soluble in organic solvents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- can be achieved through various methods. One common approach involves the reaction of 1,3-dichlorobenzene with a tetrachloro-methylpropyl group under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the proper substitution of hydrogen atoms with chlorine atoms .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The chlorination of benzene derivatives is carried out in the presence of catalysts such as iron or aluminum chloride. The reaction conditions, including temperature and pressure, are carefully controlled to maximize yield and purity .
化学反応の分析
Types of Reactions
Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium hydroxide, often in the presence of a solvent like ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation can produce chlorinated benzoic acids .
科学的研究の応用
Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
作用機序
The mechanism by which Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific biological context .
類似化合物との比較
Similar Compounds
1,2-Dichlorobenzene: Another isomer of dichlorobenzene with chlorine atoms at different positions.
1,4-Dichlorobenzene: Similar to 1,3-dichlorobenzene but with chlorine atoms at the para positions.
1,3,5-Trichlorobenzene: Contains three chlorine atoms on the benzene ring.
Uniqueness
Benzene, 1,3-dichloro-5-(1,3,3,3-tetrachloro-1-methylpropyl)- is unique due to the presence of the tetrachloro-methylpropyl group, which imparts distinct chemical properties and reactivity compared to other dichlorobenzene derivatives. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
73588-42-8 |
|---|---|
分子式 |
C10H8Cl6 |
分子量 |
340.9 g/mol |
IUPAC名 |
1,3-dichloro-5-[(2S)-2,4,4,4-tetrachlorobutan-2-yl]benzene |
InChI |
InChI=1S/C10H8Cl6/c1-9(13,5-10(14,15)16)6-2-7(11)4-8(12)3-6/h2-4H,5H2,1H3/t9-/m0/s1 |
InChIキー |
DELZPCKTBPIBEE-VIFPVBQESA-N |
異性体SMILES |
C[C@](CC(Cl)(Cl)Cl)(C1=CC(=CC(=C1)Cl)Cl)Cl |
正規SMILES |
CC(CC(Cl)(Cl)Cl)(C1=CC(=CC(=C1)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


